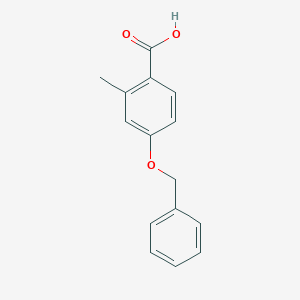

4-(苄氧基)-2-甲基苯甲酸

描述

The compound of interest, 4-(Benzyloxy)-2-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a benzyloxy group and a methyl group, alongside the carboxylic acid functional group. This compound is related to other benzoic acid derivatives that have been studied for various properties and applications in the field of organic chemistry.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions or functional group transformations. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a related compound, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Although the specific synthesis of 4-(Benzyloxy)-2-methylbenzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of protective groups for the benzyloxy moiety and subsequent carboxylation reactions.

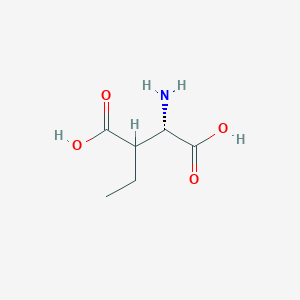

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structures of certain benzyloxybenzoic acids were solved using X-ray powder diffraction data . These techniques allow for the determination of the molecular geometry, intermolecular interactions, and the confirmation of the synthesized structure.

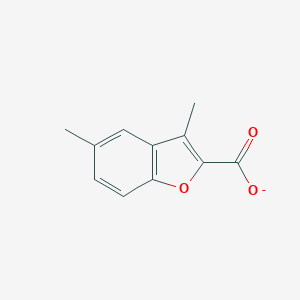

Chemical Reactions Analysis

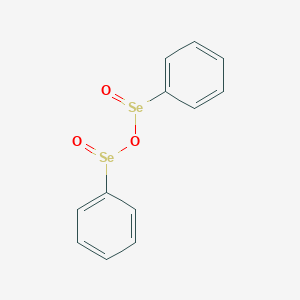

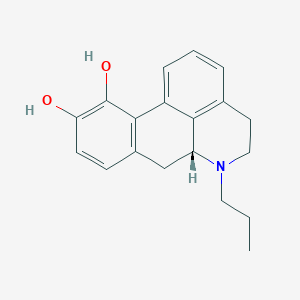

Benzoic acid derivatives can undergo various chemical reactions, including electrochemical oxidation and complexation. Electrochemical studies, such as the oxidation of 3,4-dihydroxybenzoic acid to produce benzofuran derivatives, demonstrate the reactivity of the benzoic acid core under electrochemical conditions . Additionally, complexation studies with cyclodextrins have shown that benzoic acid derivatives can form host-guest complexes, which could be relevant for understanding the reactivity of 4-(Benzyloxy)-2-methylbenzoic acid .

Physical and Chemical Properties Analysis

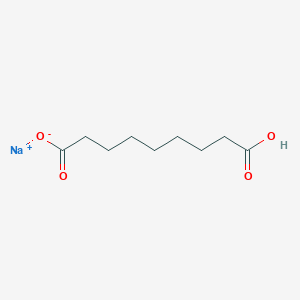

The physical and chemical properties of benzoic acid derivatives, such as solubility, can be influenced by the nature of the substituents on the benzene ring. The solubility of 2-(4-ethylbenzoyl)benzoic acid in various organic solvents has been measured, indicating that solubility increases with temperature . These properties are crucial for the practical applications of these compounds, such as in pharmaceutical formulations or as intermediates in organic synthesis.

科学研究应用

-

Suzuki–Miyaura Coupling

- This compound can be used in the Suzuki–Miyaura coupling reaction . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound and a halide using a palladium catalyst .

- More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

-

Preparation of Biaryl Motifs

-

Preparation of Other Organic Compounds

-

Preparation of Boronic Acids

-

Benzylic Oxidations and Reductions

-

Preparation of Benzeneacetic Acid Derivatives

安全和危害

属性

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-methylbenzoic acid | |

CAS RN |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。